(E)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(6-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3S2/c1-11-9-12(19)10-15-17(11)22(2)18(26-15)21-16(23)7-8-27(24,25)14-5-3-13(20)4-6-14/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIZLBLTNOJQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)S2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a novel derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a benzothiazole core, which is significant for its biological activity. The presence of the chlorine atom at the 6-position and the sulfonyl group enhances its interaction with biological targets.
Biological Activity Overview
Benzothiazole derivatives have been studied for various pharmacological activities including:
- Antimicrobial : Exhibiting activity against bacteria and fungi.
- Anticancer : Demonstrating potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Modulating inflammatory pathways.
- Neurological effects : Potentially acting as monoamine oxidase inhibitors.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It might interact with various receptors in the central nervous system, influencing neurotransmitter levels.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the benzothiazole structure can significantly affect biological activity. For instance, the introduction of halogens or different substituents on the aromatic rings can enhance potency or selectivity towards specific targets.
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 6 | Increases lipophilicity and binding affinity |
| Fluorine on phenyl group | Enhances metabolic stability |
| Methyl groups | Influence solubility and bioavailability |
Case Studies
Several studies have explored the biological activity of related benzothiazole derivatives:
- Antidepressant Activity : A study synthesized various benzothiazole derivatives and evaluated their antidepressant effects in animal models. The results indicated that modifications similar to those in our compound could lead to significant antidepressant properties .
- Dual sEH/FAAH Inhibitors : Research into benzothiazole-based compounds demonstrated their potential as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are critical targets for pain management . The compound's structural features may confer similar dual inhibitory effects.
- Anti-inflammatory Effects : Investigations into related compounds have shown promising anti-inflammatory properties through modulation of cytokine production . The specific mechanisms by which our compound acts remain to be fully elucidated but may involve similar pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzothiazole and propanamide derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and reported applications.
Key Observations:
Substituent Effects: Halogens: The 6-Cl and 4-Br substituents in the target compound and analogues (6e, 6f) increase molecular weight and influence π-stacking interactions. Fluorine in the sulfonyl group enhances polarity . Alkyl Chains: Longer chains (e.g., decanamide in 6f) reduce melting points compared to shorter chains (octanamide in 6e), likely due to decreased crystallinity . Sulfonyl vs.
Spectral Characterization :
- IR : Sulfonyl (SO₂) stretches appear at ~1350–1150 cm⁻¹, distinct from carbonyl (C=O) peaks at ~1680 cm⁻¹ in amides .
- NMR : Aromatic protons in thiazole and fluorophenyl groups resonate at δ 7.5–8.5, while alkyl chains show signals at δ 0.8–2.5 .
Synthetic Routes: The target compound likely requires condensation of a benzo[d]thiazole amine with a sulfonylpropanoyl chloride, similar to T3P®-mediated amidation in compound 2 . Palladium-catalyzed cross-coupling (e.g., in compound 29 ) is common for introducing aryl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
